molecular formula C18H14N2O3S2 B2615910 N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide CAS No. 922134-81-4

N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2615910
CAS No.: 922134-81-4
M. Wt: 370.44
InChI Key: UWTICSPJSAIQHL-UHFFFAOYSA-N
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Description

N-(4-(5-Methoxybenzofuran-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound featuring a thiazole core substituted at the 4-position with a 5-methoxybenzofuran moiety and at the 2-position with an acetamide group bearing a thiophen-2-yl substituent.

Properties

IUPAC Name

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S2/c1-22-12-4-5-15-11(7-12)8-16(23-15)14-10-25-18(19-14)20-17(21)9-13-3-2-6-24-13/h2-8,10H,9H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTICSPJSAIQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 5-methoxybenzofuran and thiazole derivatives. These intermediates are then coupled through various reactions, such as condensation or cyclization, under controlled conditions to form the final product. Specific reagents, catalysts, and solvents are used to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure consistent quality and efficiency. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance production rates and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify specific functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity : The target compound’s 5-methoxybenzofuran group distinguishes it from phenyl (e.g., compound 13), coumarin (e.g., compound 5), or halogenated thiophene (e.g., compound 9a) substituents in analogues. The methoxy group may enhance solubility compared to electron-withdrawing groups (e.g., nitro, chloro) .
  • Thiophene vs.

Physicochemical Properties

  • The methoxybenzofuran’s planar structure may confer intermediate thermal stability.
  • Molecular Weight : The target compound’s molecular weight is likely ~400–450 g/mol, comparable to compounds 13 (422.54 g/mol) and 16 (408.52 g/mol) .

Biological Activity

N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide, commonly referred to as MBTATA, is a thiazole-based compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the synthesis, characterization, and biological properties of MBTATA, supported by data tables and recent research findings.

Compound Overview

Chemical Structure and Properties:

  • Molecular Formula: C18H14N2O3S2
  • Molecular Weight: 370.44 g/mol
  • Physical State: Off-white crystalline solid
  • Melting Point: Approximately 200-202 °C
  • Solubility: High solubility in DMSO and DMF

The compound is synthesized through a multi-step process involving the reaction of benzofuran derivatives with thiazole and thiophene moieties. The synthetic route typically includes cyclization and condensation reactions under controlled conditions.

Synthesis and Characterization

The synthesis of MBTATA involves:

  • Formation of Benzofuran Ring: Cyclization of 2-hydroxybenzaldehyde with methoxy-substituted phenols.
  • Thiazole Ring Formation: Reacting α-haloketones with thiourea.
  • Coupling Reaction: Condensation of the benzofuran and thiazole intermediates to form the final product.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography confirm the structure of MBTATA.

Anticancer Activity

Recent studies have demonstrated that MBTATA exhibits significant anticancer properties. The compound has been evaluated against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The following mechanisms have been proposed for its anticancer effects:

  • Induction of Apoptosis: MBTATA triggers apoptotic pathways in tumor cells, as evidenced by increased caspase-3 activation.
  • Inhibition of Cell Proliferation: The compound effectively inhibits cellular proliferation in cancerous cells.

Table 1: Anticancer Activity of MBTATA

Cell LineIC50 (µM)Mechanism of Action
A54915Apoptosis induction
C620Cell cycle arrest

Antimicrobial Activity

MBTATA has also been investigated for its antimicrobial properties. Preliminary results suggest that it possesses activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Table 2: Antimicrobial Activity of MBTATA

Bacterial StrainZone of Inhibition (mm) at 100 µg/ml
E. coli15
S. aureus12
B. subtilis10

Case Studies

  • Study on Anticancer Effects:
    A study published in PubMed evaluated the anticancer effects of various thiazole derivatives, including MBTATA, demonstrating significant cytotoxicity against A549 cells through apoptosis induction mechanisms .
  • Antimicrobial Evaluation:
    Research published in RSC Publishing highlighted the antibacterial activity of thiazole derivatives, noting that compounds similar to MBTATA showed promising results against multiple bacterial strains .

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